7,8-Dihydroisoquinoline
Overview
Description
7,8-Dihydroisoquinoline is a heterocyclic organic compound that belongs to the isoquinoline family Isoquinolines are known for their aromatic properties and are found in many natural alkaloids
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dihydroisoquinoline can be achieved through several methods. One common approach involves the reduction of isoquinoline using hydrogenation techniques. This process typically employs catalysts such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. Another method involves the cyclization of appropriate precursors, such as beta-arylethylamines, under acidic conditions to form the dihydroisoquinoline ring system .
Industrial Production Methods: Industrial production of this compound often relies on scalable hydrogenation processes. The use of continuous flow reactors and optimized catalytic systems allows for efficient and high-yield production. Additionally, advancements in green chemistry have led to the development of more sustainable and environmentally friendly methods for synthesizing this compound .
Chemical Reactions Analysis
Types of Reactions: 7,8-Dihydroisoquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form isoquinoline derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Further reduction can lead to the formation of tetrahydroisoquinoline derivatives. Sodium borohydride (NaBH4) is often used as a reducing agent.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Isoquinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Halogenated dihydroisoquinoline derivatives.
Scientific Research Applications
7,8-Dihydroisoquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex isoquinoline derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: Its derivatives have shown potential as enzyme inhibitors and receptor modulators, making them useful in biochemical studies.
Mechanism of Action
The mechanism of action of 7,8-Dihydroisoquinoline and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some derivatives inhibit viral replication by targeting viral enzymes, while others modulate neurotransmitter receptors in the brain, leading to neuroprotective effects. The exact pathways and molecular interactions depend on the specific derivative and its intended application .
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Another member of the isoquinoline family, known for its biological activity and use in medicinal chemistry.
Isoquinoline: The fully aromatic parent compound, widely used in the synthesis of various alkaloids and pharmaceuticals.
1,6-Naphthyridine: A structurally related compound with antiviral properties.
Uniqueness: 7,8-Dihydroisoquinoline is unique due to its partially saturated ring system, which imparts different chemical reactivity compared to fully aromatic isoquinolines. This allows for selective functionalization and the development of derivatives with specific biological activities .
Properties
IUPAC Name |
7,8-dihydroisoquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N/c1-2-4-9-7-10-6-5-8(9)3-1/h1,3,5-7H,2,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGVFCHUDYSSJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C1)C=CN=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10488072 | |
Record name | 7,8-Dihydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10488072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24334-24-5 | |
Record name | 7,8-Dihydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10488072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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